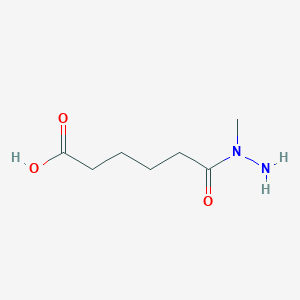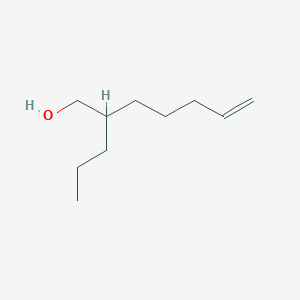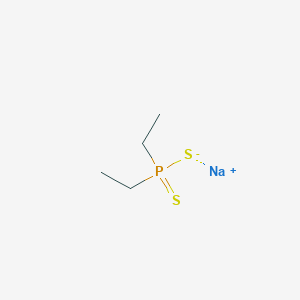![molecular formula C₂₄H₃₆N₂O₂ B1144613 N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine CAS No. 86480-27-5](/img/no-structure.png)
N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that play a role in pain sensation, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, leading to potential therapeutic effects.
Mecanismo De Acción
N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine increases the levels of anandamide, which binds to cannabinoid receptors in the body, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine has been shown to have analgesic and anxiolytic effects in animal models. It has also been investigated for its potential neuroprotective effects in conditions such as Parkinson's disease and Alzheimer's disease. N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine has been shown to increase the levels of endocannabinoids in the brain, leading to potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine has advantages in laboratory experiments due to its specificity for FAAH. It can be used to study the role of endocannabinoids in various conditions and has potential therapeutic applications. However, N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine has limitations in terms of its selectivity, as it can also inhibit other enzymes in the body. It is also important to note that N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine has not been extensively studied in humans, and its safety profile is not fully understood.
Direcciones Futuras
Future research on N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine could focus on its potential therapeutic effects in various conditions such as pain, anxiety, and addiction. It could also be investigated for its potential neuroprotective effects in neurodegenerative diseases. Further studies could also focus on its safety profile and potential side effects in humans. Additionally, research could be conducted on other FAAH inhibitors and their potential therapeutic applications.
Métodos De Síntesis
N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine can be synthesized through a multistep process involving the reaction of various chemicals. The synthesis involves the use of reagents such as 3,4-dimethoxyphenylacetonitrile, 2-phenylethylamine, and 1,6-hexanediamine. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine has been extensively studied for its potential therapeutic effects in various conditions such as pain, anxiety, and depression. It has also been investigated as a potential treatment for addiction and neurodegenerative diseases. Research has shown that N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine can increase the levels of endocannabinoids in the brain, leading to analgesic and anxiolytic effects.
Propiedades
Número CAS |
86480-27-5 |
|---|---|
Nombre del producto |
N1-[2-(3,4-Dimethoxyphenyl)ethyl]-N6-(2-phenylethyl)-1,6-hexanediamine |
Fórmula molecular |
C₂₄H₃₆N₂O₂ |
Peso molecular |
384.55 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







